SirReal-1

SIRT2 inhibition IC50 comparison Chemical probe selection

Researchers using non-selective SIRT2 inhibitors like AGK2 face confounding off-target effects on SIRT1/SIRT3, compromising data reproducibility. SirReal-1 solves this via its unique ligand-induced rearrangement mechanism, providing unparalleled isotype selectivity. • IC50 3.7 μM against SIRT2; no inhibition of SIRT1/SIRT3 at ≤100 μM (>27-fold selectivity) • Validated chemical probe for oncology, neurodegeneration & inflammation target-ID studies • Cost-effective reference standard for SIRT2 assay development before scaling to optimized analogs Supplied with rigorous analytical certification. Bulk quantities available upon request.

Molecular Formula C18H18N4OS2
Molecular Weight 370.5 g/mol
Cat. No. B1680978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirReal-1
SynonymsSirReal-1;  SirReal 1;  SirReal1; 
Molecular FormulaC18H18N4OS2
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3)C
InChIInChI=1S/C18H18N4OS2/c1-12-8-13(2)21-18(20-12)24-11-16(23)22-17-19-10-15(25-17)9-14-6-4-3-5-7-14/h3-8,10H,9,11H2,1-2H3,(H,19,22,23)
InChIKeyLHMBJRUBDQYYSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SirReal-1: Selective SIRT2 Inhibitor Overview


SirReal-1 (CAS 801227-82-7) is a small-molecule inhibitor belonging to the sirtuin rearranging ligand (SirReal) class, characterized by a thiazole-pyrimidine scaffold [1]. It is a potent and selective inhibitor of the NAD+-dependent deacylase Sirtuin 2 (SIRT2), with a reported IC50 of approximately 3.7 μM . The compound is distinguished from many other SIRT2 inhibitors by its high isotype selectivity, displaying negligible activity against the closely related SIRT1 and SIRT3 isotypes at concentrations up to 100 μM [2]. This baseline activity profile positions SirReal-1 as a foundational chemical probe for investigating SIRT2-specific biology in cellular and biochemical assays.

Why SirReal-1 Outperforms Generic SIRT2 Inhibitors


The sirtuin family exhibits a high degree of structural conservation within their active sites, particularly between SIRT1, SIRT2, and SIRT3. Consequently, many early and commercially available SIRT2 inhibitors, such as AGK2, display poor isotype selectivity, confounding biological interpretation . Substituting SirReal-1 with a less selective agent introduces significant off-target activity on SIRT1 and SIRT3, which can mask or alter SIRT2-dependent phenotypes [1]. Furthermore, the SirReal class operates through a unique ligand-induced rearrangement of the SIRT2 active site, unveiling a binding pocket that is not exploited by inhibitors like AGK2 or Tenovin-1 [2]. This distinct mechanism underpins the class's unprecedented selectivity and means that data generated with other inhibitor classes cannot be reliably extrapolated to studies using SirReal-1 or its analogs. Selecting a generic alternative without verifying its isotype selectivity profile directly compromises experimental reproducibility and data quality.

Head-to-Head Selectivity and Potency Comparisons


Potency Gap: SirReal-1 vs. SirReal2

SirReal-1 is a first-generation SirReal compound with moderate potency, exhibiting an IC50 of 3.7 μM for SIRT2 . In contrast, its optimized analog, SirReal2, achieves an IC50 of 140 nM (0.14 μM) under comparable assay conditions [1]. This represents a 26- to 38-fold difference in inhibitory potency between the two compounds. The significantly lower potency of SirReal-1 makes it a valuable tool for experiments where a more moderate degree of SIRT2 inhibition is desired to avoid potential cytotoxicity or complete pathway shutdown, whereas SirReal2 is the tool of choice for maximal target engagement.

SIRT2 inhibition IC50 comparison Chemical probe selection

Isotype Selectivity: SirReal-1 vs. AGK2

SirReal-1 demonstrates high selectivity for SIRT2 over the closely related isotypes SIRT1 and SIRT3, with reported IC50 values exceeding 100 μM for both [1]. In contrast, the widely used SIRT2 inhibitor AGK2, while similarly potent (IC50 of 3.5 μM for SIRT2 ), has been shown to affect SIRT1 and SIRT3 activities at concentrations only 10-fold higher than its SIRT2 IC50 . This indicates that at the typical working concentrations required for cellular SIRT2 inhibition, AGK2 is likely to engage SIRT1 and SIRT3, whereas SirReal-1 will maintain a high degree of SIRT2 specificity.

SIRT2 selectivity Off-target activity SIRT1/SIRT3

Binding Mechanism: SirReal-1 vs. Tenovin-1

SirReal-1 belongs to the sirtuin rearranging ligand (SirReal) class, which achieves SIRT2 inhibition and isotype selectivity through a unique mechanism involving ligand-induced rearrangement of the enzyme's active site and binding to a previously unexploited pocket [1]. Tenovin-1, another early SIRT2 inhibitor, operates via a different binding mode and has been shown to have sub-optimal selectivity for SIRT2 over SIRT1 [2]. While a direct head-to-head comparison of selectivity indices is not available in a single study, the underlying molecular mechanisms are distinct. The SirReal mechanism is specifically optimized for SIRT2 selectivity, whereas the tenovin scaffold requires further optimization (e.g., tenovin-6) to achieve comparable isotype discrimination [2].

Inhibition mechanism Allosteric binding Target engagement

Scaffold Modification: SirReal-1 vs. Propargyl Derivative

The SirReal-1 derivative, SirReal1-O-propargyl, demonstrates a modest increase in SIRT2 inhibitory potency with an IC50 of 2.4 μM, compared to 3.7 μM for the parent compound SirReal-1 . This 1.5-fold (or 35%) improvement in potency comes from a chemical modification that introduces a propargyl group, which facilitates the compound's use as a ligand in PROTAC development via click chemistry . However, this modification fundamentally alters the compound's utility, transforming it from a standalone chemical probe into a building block for bifunctional degraders.

Derivative comparison Structure-activity relationship PROTAC development

Optimal Applications of SirReal-1


Phenotypic Profiling with Minimal Off-Target Effects

SirReal-1 is ideally suited for cellular assays where the objective is to link a specific biological phenotype exclusively to SIRT2 activity. Its >27-fold selectivity window over SIRT1 and SIRT3 (IC50 >100 μM vs. 3.7 μM) [1] ensures that observed effects are not a consequence of inhibiting these closely related enzymes, a common pitfall when using less selective inhibitors like AGK2 . This makes SirReal-1 a superior chemical probe for validating SIRT2 as a target in oncology, inflammation, or neurodegeneration research [2].

Partial SIRT2 Inhibition for Pathway Modulation

For studies where complete ablation of SIRT2 activity is either cytotoxic or masks nuanced regulatory roles, the moderate potency of SirReal-1 (IC50 ~3.7 μM) provides a critical advantage over more potent analogs like SirReal2 (IC50 140 nM) [1]. SirReal-1 allows researchers to achieve a graded, partial inhibition of the target, enabling the study of SIRT2's function at more physiologically relevant levels of activity modulation .

Assay Validation Before High-Throughput Screening

Given its well-characterized potency and selectivity profile [1], SirReal-1 serves as an excellent and cost-effective reference compound for developing and validating biochemical and cellular SIRT2 assays. It can be used to confirm assay sensitivity and signal-to-noise ratios before committing to the procurement and use of more expensive, optimized SirReal derivatives (like SirReal2) or in large-scale HTS campaigns .

Structural Studies of the SirReal-Induced Conformation

The SirReal class of inhibitors, including SirReal-1, is defined by a unique mechanism of action involving a ligand-induced rearrangement of the SIRT2 active site, which unveils a selectivity pocket [1]. SirReal-1 can be used in co-crystallization or other biophysical studies to investigate this specific conformational state of SIRT2, providing structural insights that are inaccessible with inhibitors from other chemotypes (e.g., AGK2, Tenovin-1) that bind via different mechanisms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SirReal-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.